2-Acetoxy-8-hydroxyquinoline
Description
2-Acetoxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic compound comprising a pyridine ring fused with a benzene ring and a hydroxyl group at position 8. The acetoxy (-OAc) group at position 2 introduces steric and electronic modifications, altering solubility, reactivity, and coordination properties compared to the parent compound.
8-HQ derivatives are renowned for their metal-chelating abilities, antimicrobial activity, and applications in organic electronics (e.g., OLEDs) .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(8-hydroxyquinolin-2-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-10-6-5-8-3-2-4-9(14)11(8)12-10/h2-6,14H,1H3 |
InChI Key |
LNIRACBTZBHVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, physical properties, and applications of 2-Acetoxy-8-hydroxyquinoline with analogous 8-HQ derivatives:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., -CH₃, -NH₂): Enhance metal-binding affinity and luminescence in aluminum complexes . The methyl group in 2-Methyl-8-hydroxyquinoline increases hydrophobicity, favoring crystalline packing (mp 267°C) . Halogenation (e.g., -Br): Introduces steric bulk and electronic effects, useful in cross-coupling reactions .
- Applications: Biological: Amino derivatives (e.g., 2-Amino-8-hydroxyquinoline) serve as intermediates in drug synthesis . Materials Science: Methyl and methoxy derivatives are used in electroluminescent devices due to stable metal complexes . Supramolecular Chemistry: Carboxyacetate derivatives form hydrogen-bonded networks for crystal engineering .
Preparation Methods
Table 1: Comparison of Padwa Method Modifications
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Dinitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 65 |
| Methylation (original) | Na₂CO₃/CH₃I | RT, overnight | 23 |
| Methylation (modified) | NH₄OH/CH₃I | RT, overnight | 47 |
Acid-Catalyzed Acetylation with Ammonium Hydroxide Adjustment
A streamlined synthesis bypasses the N-oxide intermediate by directly acetylating 2,8-dihydroxyquinoline (28). In this approach, 2,8-dihydroxyquinoline is treated with acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds at 80°C for 3 hours, yielding this compound with a 52% yield.
The use of ammonium hydroxide to neutralize excess acid during workup prevents hydrolysis of the acetate group, a common issue in strongly acidic or basic conditions. This method reduces the number of steps compared to classical acetylation but requires precise control of reaction stoichiometry.
Patent-Based Synthesis Routes
Acrolein-Mediated Cyclization (US4044011A)
A patent by US4044011A describes synthesizing 8-hydroxyquinoline from o-aminophenol and acrolein derivatives, which serves as a precursor for this compound. The process involves:
-
Reacting o-aminophenol with acrolein in hydrochloric acid at 104–110°C.
-
Steam distillation to isolate 8-hydroxyquinoline.
-
Acetylation with acetic anhydride to introduce the acetoxy group.
This method achieves an 80% molar conversion of phenols to 8-hydroxyquinoline, though subsequent acetylation steps are required to reach the target compound.
Triflate Intermediate Route (US6617336B1)
US6617336B1 discloses a high-yield route involving trifluoromethanesulfonic anhydride. Here, 8-hydroxyquinoline is first converted to 8-trifluoromethanesulfonyloxyquinoline, which undergoes nucleophilic acyl substitution with acetate. This method achieves an 88% yield of this compound, making it one of the most efficient routes.
Comparative Analysis of Synthesis Methods
Table 2: Efficiency of Key Synthesis Routes
The triflate intermediate method (88% yield) outperforms others in efficiency but requires specialized reagents. Conversely, the Padwa modification balances yield and accessibility, making it suitable for laboratory-scale synthesis.
Challenges and Optimization Strategies
Purification Difficulties
Side products like 2,8-diacetoxyquinoline often form during acetylation. Column chromatography with hexane/ethyl acetate (7:3) is recommended for separation.
Q & A
Q. What are the key synthetic strategies for preparing 2-acetoxy-8-hydroxyquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acetylation of 8-hydroxyquinoline (8-HQ) using acetic anhydride or acetyl chloride under basic conditions. For example, Fries rearrangement of 8-HQ acetate esters with AlCl₃ can yield acetylated derivatives . Alternatively, selective protection of the hydroxyl group (e.g., tosylation) followed by acetylation and deprotection is used to avoid side reactions . Key variables include temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., pyridine for neutralization). Yields range from 40–75%, with impurities often arising from incomplete acetylation or over-oxidation.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm acetate substitution (e.g., δ 2.3 ppm for -OAc protons) and aromatic proton splitting patterns .
- IR : Stretching frequencies for C=O (~1740 cm⁻¹) and phenolic O-H (broad band at 3200–3500 cm⁻¹ if deprotected) .
- X-ray crystallography : Resolves positional isomerism and hydrogen-bonding networks (e.g., zwitterionic vs. keto-enol tautomers) .
Q. What factors influence the stability of this compound in solution?
- Methodological Answer : Stability is pH- and solvent-dependent:
- Aqueous solutions : Hydrolysis of the acetate group occurs above pH 7, reverting to 8-HQ. Use buffered solutions (pH 4–6) for long-term storage .
- Organic solvents : Decomposition is minimal in anhydrous DMSO or DMF but accelerates in halogenated solvents (e.g., CHCl₃) under light .
- Thermal stability : Decomposes above 150°C, releasing acetic acid and forming quinoline oxides .
Advanced Research Questions
Q. How do substituent effects at the 2- and 8-positions modulate the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl at position 5) enhance metal-chelation capacity, improving antimicrobial activity .
- Acetoxy vs. methoxy : Acetoxy derivatives show higher lipophilicity, increasing cell membrane permeability but reducing aqueous solubility .
- Experimental design : Compare IC₅₀ values in bacterial/yeast models (e.g., Candida albicans) using microbroth dilution assays. Include positive controls like fluconazole .
Q. What mechanisms explain contradictory reports on the fluorescence properties of this compound in zinc sensing?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : Quantum yields drop in polar solvents (e.g., water) due to aggregation-caused quenching .
- Coordination geometry : Zn²⁺ forms 1:1 or 1:2 complexes with 2-acetoxy-8-HQ, altering emission spectra. Use Job’s plot analysis to determine stoichiometry .
- Interfering ions : Fe³⁺ and Cu²⁺ quench fluorescence; include chelators (e.g., EDTA) in buffer systems .
Q. How can researchers optimize the catalytic activity of this compound in organic synthesis?
- Methodological Answer : For applications like asymmetric catalysis:
- Ligand design : Introduce chiral auxiliaries (e.g., binaphthyl groups) at the quinoline core to enhance enantioselectivity .
- Reaction screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd/2-acetoxy-8-HQ complexes. Monitor turnover frequency (TOF) via GC-MS .
- Computational modeling : DFT studies (e.g., Gaussian 16) predict transition-state geometries and electronic effects of substituents .
Q. What advanced analytical techniques resolve degradation byproducts of this compound under oxidative stress?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : Identify acetic acid and quinoline-N-oxide byproducts (m/z 121 and 174) .
- EPR spectroscopy : Detect radical intermediates (e.g., semiquinone radicals) during photodegradation .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
